(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine
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Overview
Description
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine typically involves the reaction of morpholine with 4-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form the corresponding epoxide or diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted morpholine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(4-Fluorophenyl)ethenyl]morpholine
- (E)-N-[2-(4-Bromophenyl)ethenyl]morpholine
- (E)-N-[2-(4-Methylphenyl)ethenyl]morpholine
Uniqueness
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14ClNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-6H,7-10H2/b6-5+ |
InChI Key |
AOAJHBQTGNMXKH-AATRIKPKSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1COCCN1C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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